Welcome to the BenchChem Online Store!
molecular formula C12H11F3O B8354303 Cyclobutanecarboxaldehyde, 1-[2-(trifluoromethyl)phenyl]-

Cyclobutanecarboxaldehyde, 1-[2-(trifluoromethyl)phenyl]-

Cat. No. B8354303
M. Wt: 228.21 g/mol
InChI Key: MXKKIPWDDKDKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07868031B2

Procedure details

50.7 ml of diisobutylaluminum hydride was added dropwise over 2 hours to a solution of 8.5 g of 1-(2-Trifluoromethyl-phenyl)-cyclobutanecarbonitrile in 85 ml toluene at 0° C. After addition, the ice-water bath was allowed to warm up to room temperature slowly and the reaction mixture was stirred at room temperature overnight. The reaction mixture was poured into 200 ml of 5% sulfuric acid in ice-water, and stirred for 10 minutes. The mixture was extracted four times with ether. The combined ether extracts were dried and concentrated by evaporation in a vacuum. The residue was purified by column chromatography on silica-gel (EtOAc-hexane 5%) to yield 6.2 g of product.
Quantity
50.7 mL
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[F:11][C:12]([F:26])([F:25])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:19]1([C:23]#N)[CH2:22][CH2:21][CH2:20]1.S(=O)(=O)(O)[OH:28]>C1(C)C=CC=CC=1>[F:11][C:12]([F:26])([F:25])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:19]1([CH:23]=[O:28])[CH2:22][CH2:21][CH2:20]1 |f:0.1|

Inputs

Step One
Name
Quantity
50.7 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
8.5 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C1(CCC1)C#N)(F)F
Name
Quantity
85 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
stirred for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted four times with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ether extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica-gel (EtOAc-hexane 5%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C1(CCC1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.